Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]

Medicinal Chemistry Drug Design QSAR

Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] (CAS 652142-48-8) is a small-molecule spiro-epoxide with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol. Its structure features a unique spiro fusion of a three-membered oxirane ring onto a 6-oxabicyclo[3.1.0]hexane scaffold, creating a compact, strained system with two hydrogen-bond acceptor sites and a topological polar surface area (TPSA) of 25.1 Ų.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 652142-48-8
Cat. No. B12544070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]
CAS652142-48-8
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1C2C(O2)CC13CO3
InChIInChI=1S/C6H8O2/c1-4-5(8-4)2-6(1)3-7-6/h4-5H,1-3H2
InChIKeyFFKNJUZGHWJPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] (652142-48-8): Core Structural Profile for Advanced Spiro-Epoxide Procurement


Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] (CAS 652142-48-8) is a small-molecule spiro-epoxide with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol [1]. Its structure features a unique spiro fusion of a three-membered oxirane ring onto a 6-oxabicyclo[3.1.0]hexane scaffold, creating a compact, strained system with two hydrogen-bond acceptor sites and a topological polar surface area (TPSA) of 25.1 Ų [1]. The compound is synthesized via stereo- and regioselective 1,3-dipolar cycloaddition of cyclopropenes to ninhydrin-derived azomethine ylides, a method established to access biologically relevant spiro-fused frameworks [2].

Why Simple Epoxides Cannot Replace Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] in Rigid-Scaffold Applications


Simple epoxycycloalkanes such as cyclopentene oxide (6-oxabicyclo[3.1.0]hexane, CAS 285-67-6) lack the spiro-junction architecture that defines the target compound. In spirooxiranes, the oxirane and alicyclic fragments are joined by a single common atom rather than two, resulting in enhanced reactivity in neutral and alkaline media and distinct isomerization behavior under acidic conditions [1]. This structural difference translates into measurable property divergences: the target compound offers a TPSA of 25.1 Ų versus 12.5 Ų for cyclopentene oxide [2][3], indicating significantly greater polar surface area for target engagement. Similarly, its logP of 0 versus 0.8 for cyclopentene oxide [2][3] reflects lower lipophilicity, which can impact solubility and partitioning profiles. Generic substitution with simple epoxides therefore fails to reproduce the spatial orientation, hydrogen-bonding capacity, and electronic environment required for applications demanding a spiro-fused oxirane pharmacophore or reactive handle.

Quantitative Differentiation Evidence for Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] Relative to Analogous Spiro-Epoxides


Topological Polar Surface Area (TPSA) Advantage Over Simple Epoxycycloalkanes

The target compound Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] exhibits a TPSA of 25.1 Ų, which is 2.0-fold higher than the 12.5 Ų of the simple epoxide cyclopentene oxide (6-oxabicyclo[3.1.0]hexane) [1][2]. This doubling of polar surface area results from the additional oxygen atom in the oxirane ring attached via the spiro junction.

Medicinal Chemistry Drug Design QSAR

Lower Lipophilicity (XLogP3) Compared to Cyclopentene Oxide

The computed XLogP3-AA value for Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] is 0, compared to 0.8 for cyclopentene oxide [1][2]. This 0.8 logP unit reduction indicates meaningfully lower lipophilicity.

Physicochemical Profiling Solubility Drug Metabolism

Dual Hydrogen-Bond Acceptor Capacity Compared to Monofunctional Epoxides

Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] possesses two hydrogen-bond acceptor (HBA) sites (both oxygen atoms), whereas cyclopentene oxide has only one HBA site [1][2].

Molecular Recognition Supramolecular Chemistry Target Engagement

Molecular Weight Advantage for Fragment-Based Screening Over Larger Spiro-Dioxolane Analogs

The target compound's molecular weight of 112.13 g/mol is 21% lower than the 142.15 g/mol of the related spiro-dioxolane analog 6-oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane] (CAS 40025-75-0) [1][2]. Additionally, the target has a TPSA of 25.1 Ų versus 31 Ų for the dioxolane analog, and only 2 HBA versus 3 [1][2].

Fragment-Based Drug Discovery Lead Optimization Chemical Biology

Absence of Basic Nitrogen: Neutral Character Relative to Azabicyclo Spiro-Oxirane Analogs

Unlike Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] hydrochloride (CAS 64168-68-9), which contains a basic nitrogen center (HBD count = 1; MW 175.65 g/mol), the target compound is a neutral, all-oxygen-containing spiro-epoxide with zero hydrogen-bond donors [1][2].

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Procurement-Relevant Application Scenarios for Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] (652142-48-8)


Fragment-Based Drug Discovery (FBDD) Library Design for Anticancer Targets

With a molecular weight of 112.13 g/mol and a TPSA of 25.1 Ų [1], this spiro-epoxide fits the Rule-of-Three criteria for fragment libraries. Its spiro-fused 3-azabicyclo[3.1.0]hexane analogs have demonstrated antiproliferative activity against K562, HeLa, Sk-mel-2, U2OS, and B16 cell lines, with treated cells showing up to 55–80% loss of mitochondrial membrane potential [2]. This class-level evidence positions the target compound as a neutral, low-molecular-weight fragment for elaboration into anticancer agents with reduced lipophilicity (logP = 0) to favor aqueous solubility.

Covalent Probe Development Leveraging Dual-Epoxide Reactivity

The compound contains two distinct epoxide-type oxygen environments (the oxirane ring and the 6-oxabicyclo[3.1.0]hexane bridge oxygen) providing two hydrogen-bond acceptor sites versus one for simple epoxides [1][3]. Spirooxiranes are characterized by enhanced reactivity in neutral and alkaline media compared to epoxycycloalkanes [4], making this scaffold suitable for developing covalent inhibitors or activity-based probes that require tunable electrophilicity at a spiro junction.

Synthetic Building Block for Stereochemically Defined 3-Azabicyclo[3.1.0]hexane Libraries

The established synthetic route via 1,3-dipolar cycloaddition of cyclopropenes to ninhydrin-derived azomethine ylides proceeds with high diastereofacial selectivity [5]. This reliable methodology enables the procurement of the spiro-oxirane core as a versatile intermediate for constructing bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives, which have been explored for their biological activity against tumor cell lines [2].

Physicochemical Comparator in Spiro-Epoxide Structure-Activity Relationship (SAR) Studies

The compound's distinct profile—TPSA 25.1 Ų, logP 0, zero HBD, two HBA [1]—contrasts with both simpler epoxides (TPSA 12.5 Ų, logP 0.8) [3] and more complex spiro-dioxolanes (TPSA 31 Ų, logP -0.1, three HBA) [6], as well as basic azabicyclo analogs (HBD = 1) [7]. These measurable differences enable researchers to use the target compound as a well-characterized reference point in systematic SAR campaigns exploring the effects of polarity, hydrogen-bonding capacity, and molecular size on biological activity.

Quote Request

Request a Quote for Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.